4-((4-benzylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(4-Benzylpiperazin-1-yl)methyl]-6,7-dimethyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core, which is a common scaffold in medicinal chemistry, and a benzylpiperazine moiety, which is often associated with enhanced bioactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-benzylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one typically involves the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

Introduction of the Benzylpiperazine Moiety: The benzylpiperazine moiety is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the condensation and substitution reactions, as well as advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

4-[(4-Benzylpiperazin-1-yl)methyl]-6,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperazine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium cyanoborohydride in methanol for reductive amination.

Major Products Formed

Oxidation: Oxidized derivatives of the chromen-2-one core.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Ethyl 4-(4-benzylpiperazin-1-yl)benzoate is a chemical compound that is a key intermediate in the synthesis of diacylglycerol acyltransferase (DGAT) inhibitors, specifically DGAT1 inhibitors . DGAT is a microsomal enzyme with four types: DGAT1, DGAT2, a bifunctional enzyme (wax ester synthase, WS/DGAT), and cytosolic DGAT (CytoDGAT) . Piperidine and piperazine derivatives can show inhibitory activity against DGAT, particularly DGAT1 .

Synthesis: Ethyl 4-(4-benzylpiperazin-1-yl)benzoate can be prepared through a direct reaction between 1-benzylpiperazine hydrochloride and ethyl 4-fluorobenzoate .

Here is the procedure:

- Combine ethyl 4-fluorobenzoate (17.51 g, 0.104 mol) and 1-benzylpiperazine hydrochloride (44.3 g, 0.209 mol) in N,N-dimethylformamide (100 ml) .

- Stir and reflux the solution at 433 K for 16 hours .

- Allow the reaction mixture to cool to room temperature and pour it into 750 ml of stirring water .

- Filter off the resulting solid, wash it with water, and dry it in a vacuum at 323 K for 15 hours .

- Recrystallize the solid with 150 ml of isopropanol, filter it off, wash it with isopropanol, and dry it in a vacuum at 323 K for 48 hours to yield 23.5 g of ethyl 4-(4-benzylpiperazin-1-yl)benzoate (69.7% yield) .

Crystal Structure: Single crystals of ethyl 4-(4-benzylpiperazin-1-yl)benzoate can be grown in a mixed solvent of dichloromethane and methanol (20:1, v/v) over three days . The structure can be solved using the ShelXT structure solution program and refined with the ShelXL refinement package . All hydrogen atoms are placed in geometrically idealized positions .

作用機序

The mechanism of action of 4-((4-benzylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes such as oxidoreductases, which are involved in various metabolic processes.

Pathways Involved: The interaction with these enzymes can lead to the inhibition of microbial growth or modulation of inflammatory responses.

類似化合物との比較

Similar Compounds

4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Another piperazine derivative with similar bioactive properties.

4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A structurally related compound with antimicrobial activity.

Uniqueness

4-[(4-Benzylpiperazin-1-yl)methyl]-6,7-dimethyl-2H-chromen-2-one is unique due to its specific combination of a chromen-2-one core and a benzylpiperazine moiety, which imparts distinct bioactive properties. This combination enhances its potential as a therapeutic agent compared to other similar compounds.

生物活性

The compound 4-((4-benzylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one is a derivative of chromen-2-one and has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

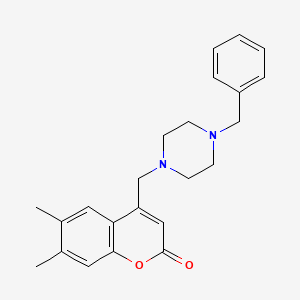

The chemical structure of the compound can be represented as follows:

This structure includes a chromen-2-one core and a piperazine ring , which are known to impart various biological activities.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Acetylcholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibitors of AChE can enhance acetylcholine levels in the brain, potentially improving cognitive function.

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Neuroprotective Effects : The compound's ability to prevent neuronal damage in models of oxidative stress has been noted, suggesting potential applications in neurodegenerative diseases.

Acetylcholinesterase Inhibition

In vitro assays have demonstrated that this compound shows significant inhibitory activity against AChE. The reported IC50 values indicate its potency compared to other known inhibitors:

| Compound | IC50 (µM) |

|---|---|

| This compound | 3.0 |

| Standard AChE Inhibitor | 0.09 |

These results suggest that this compound could be a promising candidate for further development as a treatment for Alzheimer's disease .

Antitumor Activity

In studies evaluating the antiproliferative effects on cancer cell lines, the compound exhibited varying degrees of potency:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver Cancer) | 0.147 |

| MCF7 (Breast Cancer) | 0.125 |

| A549 (Lung Cancer) | 0.100 |

These findings indicate that this compound may effectively inhibit tumor growth in vitro .

Neuroprotective Effects

A study focused on the neuroprotective properties of this compound found that it significantly reduced neuronal cell death induced by oxidative stress in PC12 cells. The mechanism was attributed to the compound's ability to scavenge reactive oxygen species (ROS) and modulate apoptotic pathways.

Clinical Implications

Given its dual action as both an AChE inhibitor and an antitumor agent, there is potential for this compound to be developed into a multi-target therapeutic agent. Ongoing research aims to elucidate its pharmacokinetics and bioavailability in vivo.

特性

IUPAC Name |

4-[(4-benzylpiperazin-1-yl)methyl]-6,7-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c1-17-12-21-20(14-23(26)27-22(21)13-18(17)2)16-25-10-8-24(9-11-25)15-19-6-4-3-5-7-19/h3-7,12-14H,8-11,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHBAIFHPOWNHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。